4-Difluoromethoxy-6-fluoronicotinic acid
CAS No.: 1806304-82-4
Cat. No.: VC2771608
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806304-82-4 |
---|---|
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13) |
Standard InChI Key | IZWGBUDFFDKZII-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1F)C(=O)O)OC(F)F |
Canonical SMILES | C1=C(C(=CN=C1F)C(=O)O)OC(F)F |
Introduction
Chemical Properties and Structure
Property | Value |
---|---|
CAS Number | 1806304-82-4 |
Molecular Formula | C7H4F3NO3 |
Molecular Weight | 207.11 g/mol |
IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid |
PubChem Compound ID | 121228468 |
Structural Characteristics
The structural backbone of this compound consists of a pyridine ring with a carboxylic acid group at the 3-position, constituting the nicotinic acid core. The defining structural features are the difluoromethoxy group (-OCHF2) at the 4-position and a fluorine atom directly attached to the 6-position of the pyridine ring. These fluorinated substituents significantly influence the electron distribution within the molecule, affecting its chemical behavior and reactivity patterns.
The standard InChI notation for this compound is InChI=1S/C7H4F3NO3/c8-5-1-4(14-7(9)10)3(2-11-5)6(12)13/h1-2,7H,(H,12,13), while its InChIKey is IZWGBUDFFDKZII-UHFFFAOYSA-N. The SMILES notation, C1=C(C(=CN=C1F)C(=O)O)OC(F)F, provides a linear representation of its molecular structure. These identifiers are essential for database searches and structural comparisons in chemical informatics.
Chemical Reactions and Stability
4-Difluoromethoxy-6-fluoronicotinic acid can participate in various chemical transformations, primarily involving the carboxylic acid group and the pyridine nitrogen. The carboxylic acid functionality can undergo typical reactions such as esterification, amide formation, and decarboxylation under appropriate conditions. The pyridine nitrogen, being moderately basic, can participate in acid-base reactions and coordination with metal ions.
The difluoromethoxy group (-OCHF2) exhibits unique chemical characteristics, including moderate electron-withdrawing properties and distinct hydrogen bonding capabilities. This group can potentially undergo hydrolysis under strongly acidic or basic conditions, though it generally demonstrates enhanced stability compared to non-fluorinated analogs. The precise stability parameters, including thermal stability and resistance to various chemical environments, would require experimental determination for comprehensive characterization.
Applications
Biological and Pharmacological Applications
Comparative Analysis with Related Compounds
Several structurally related fluorinated nicotinic acid derivatives have been more extensively studied, providing context for understanding the potential properties and applications of 4-Difluoromethoxy-6-fluoronicotinic acid. For instance, 2,6-Dichloro-5-fluoronicotinic acid has been investigated for its utility in studying protein-protein interactions, particularly in amyloid assembly mechanisms .
Table 2: Comparison of 4-Difluoromethoxy-6-fluoronicotinic acid with Related Compounds
The position and nature of halogen substituents significantly influence the chemical and biological properties of these compounds. While chlorinated derivatives like 2,6-Dichloro-5-fluoronicotinic acid exhibit particular reactivity patterns and applications in protein chemistry , the difluoromethoxy group in 4-Difluoromethoxy-6-fluoronicotinic acid likely confers distinct properties relevant to lipophilicity, metabolic stability, and hydrogen bonding capabilities.
Current Research and Future Directions
The field of fluorinated heterocycles, including fluorinated nicotinic acid derivatives, continues to expand rapidly, driven by applications in medicinal chemistry, agrochemicals, and materials science. Current research trends suggest growing interest in developing efficient and selective synthetic methodologies for introducing fluorinated substituents, including the difluoromethoxy group, into heterocyclic scaffolds .
Future research directions for 4-Difluoromethoxy-6-fluoronicotinic acid might include:
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Development of optimized synthetic routes with improved yields and reduced environmental impact
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Comprehensive characterization of physicochemical properties and structure-activity relationships
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Exploration of potential biological activities, particularly in areas where other fluorinated nicotinic acid derivatives have shown promise
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Investigation of applications in materials science, such as in the preparation of functionalized surfaces or polymeric materials
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Utilization as a building block for more complex molecular architectures, including potential drug candidates or molecular probes
The relatively limited documentation on this specific compound in the available literature suggests opportunities for further research to fully elucidate its properties and potential applications.
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